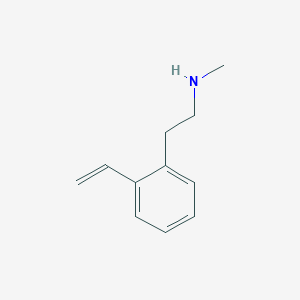
2-(4-Chlorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is a heterocyclic compound that features a chlorophenyl group attached to an isoindoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine under acidic or basic conditions. One common method includes the use of a Grignard reagent, which reacts with 4-chlorobenzaldehyde to form an intermediate that subsequently undergoes cyclization to yield the desired isoindoline derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can lead to a variety of substituted isoindoline derivatives.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenyl)ethylamine: This compound shares the chlorophenyl group but differs in its overall structure and properties.
4-Chlorophenylacetic acid: Another compound with a chlorophenyl group, used in different applications.
Thiazole derivatives: These compounds have a different core structure but exhibit similar biological activities.
Uniqueness
2-(4-Chlorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is unique due to its specific isoindoline core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
89611-44-9 |
|---|---|
Fórmula molecular |
C14H13ClN2O |
Peso molecular |
260.72 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-3-imino-4,5,6,7-tetrahydroisoindol-1-one |
InChI |
InChI=1S/C14H13ClN2O/c15-9-5-7-10(8-6-9)17-13(16)11-3-1-2-4-12(11)14(17)18/h5-8,16H,1-4H2 |
Clave InChI |
XQWXFZLDDAFDRT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=N)N(C2=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



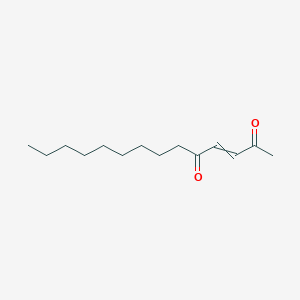
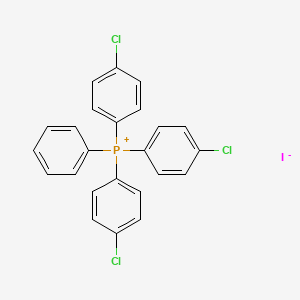
![N-{4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexylidene}hydroxylamine](/img/structure/B14382615.png)
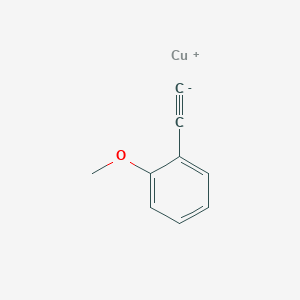
![2,2-Dimethyl-2,3,4,6,7,8-hexahydro-5H-pyrano[2,3-b]pyridin-5-one](/img/structure/B14382623.png)
![[(2-Chloro-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14382626.png)


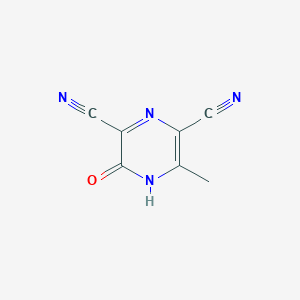
![6,11-Dihydro-12H-[1]benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14382673.png)


